6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione

Catalog No.
S3431643
CAS No.
52821-19-9
M.F
C12H4BrNO5
M. Wt
322.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione

CAS Number

52821-19-9

Product Name

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione

IUPAC Name

8-bromo-7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Molecular Formula

C12H4BrNO5

Molecular Weight

322.07 g/mol

InChI

InChI=1S/C12H4BrNO5/c13-10-5-2-1-3-6-9(5)7(4-8(10)14(17)18)12(16)19-11(6)15/h1-4H

InChI Key

BCPUJMYCXASRIS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)[N+](=O)[O-]

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione is a complex organic compound with the molecular formula C₁₂H₄BrNO₅ and a molecular weight of approximately 322.07 g/mol. This compound features a benzo[de]isochromene core structure, characterized by a fused ring system containing both aromatic and non-aromatic components. The presence of bromo and nitro substituents at specific positions on the ring significantly influences its chemical properties and reactivity, making it an interesting subject for various chemical studies .

Physical and Chemical Properties

The compound has a predicted boiling point of 564.1 ± 45.0 °C and a density of 1.955 ± 0.06 g/cm³. Its solubility, stability, and reactivity are determined experimentally, as these properties can vary based on environmental conditions.

Synthesis and Characterization:

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione has been synthesized and characterized through various methods. One reported method involves the condensation of 5-nitrosalicylic acid with 2,6-dibromobenzaldehyde, followed by cyclization and dehalogenation. PubChem, National Institutes of Health: )

Potential Biological Activities:

Research suggests that 6-bromo-5-nitrobenzo[de]isochromene-1,3-dione may possess various biological activities. Studies have investigated its potential as an:

  • Antimicrobial agent: It has exhibited antibacterial activity against some Gram-positive and Gram-negative bacteria. [Journal of Heterocyclic Chemistry, 2009, 46(10), 1427-1431]
  • Antifungal agent: It has shown antifungal activity against certain fungal strains. [Journal of Heterocyclic Chemistry, 2009, 46(10), 1427-1431]
  • Antioxidant agent: It has demonstrated free radical scavenging activity, suggesting potential antioxidant properties. [Journal of Heterocyclic Chemistry, 2009, 46(10), 1427-1431]
Due to its reactive functional groups. Notably, it can undergo electrophilic substitution reactions due to the presence of the nitro group, which can activate the aromatic system towards further electrophilic attack. Additionally, it has been involved in synthesis processes such as the creation of labeled compounds for biochemical studies.

Example Reactions

  • Nitration: The compound can be nitrated further at available positions.
  • Bromination: Similar to nitration, bromination can occur at different sites on the aromatic ring.

This compound exhibits significant biological activity due to its ability to interact with various biomolecules. It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it has been shown to modulate cell signaling pathways and gene expression, potentially affecting cellular responses to oxidative stress and apoptosis.

Cellular Effects

  • Modulation of key metabolic enzymes.
  • Influence on gene expression related to stress responses.

The synthesis of 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione can be achieved through several methods:

  • Electrophilic Aromatic Substitution: Starting with benzo[de]isochromene derivatives, bromination and nitration can be sequentially performed.
  • Palladium-Catalyzed Reactions: As explored in related studies, palladium-catalyzed reactions could facilitate the formation of isoindole derivatives that include this compound as an intermediate .

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione finds applications in:

  • Material Science: Used in the development of new materials due to its unique structural properties.
  • Catalysis: Acts as a precursor in catalytic reactions involving isoindole derivatives.
  • Biochemical Research: Utilized in studies investigating enzyme interactions and metabolic pathways.

Interaction studies indicate that 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione can bind covalently or non-covalently with various proteins and enzymes. These interactions are crucial for understanding its role in biochemical pathways and potential therapeutic applications.

Key Findings

  • Potential as an enzyme inhibitor.
  • Influence on cellular signaling pathways.

Several compounds share structural similarities with 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
5-Nitrobenzo[de]isochromene-1,3-dioneLacks bromine substituentExhibits different reactivity patterns
6-Bromo-7-nitrobenzo[de]isochromene-1,3-dioneDifferent nitro positionMay show altered biological activity
5-Bromobenzo[de]isochromeneNo nitro groupLess reactive compared to the nitro-substituted variant
Naphthalimide derivativesContains naphthalene coreOften used in fluorescent imaging and anticancer studies

XLogP3

3.1

Dates

Modify: 2023-08-19

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